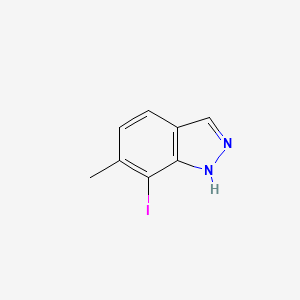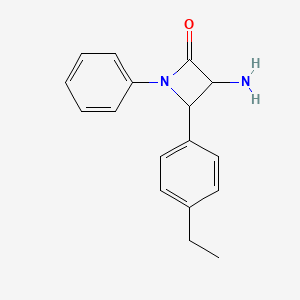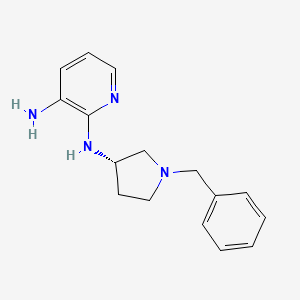
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one typically involves the bromination of an indole precursor followed by a series of organic reactions to introduce the methylpropanone group. One common synthetic route includes:
Bromination: The indole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the indole ring.
Alkylation: The brominated indole is then subjected to alkylation reactions to introduce the methylpropanone group. This can be achieved using reagents like methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its reactive bromine atom and indole structure.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The indole ring can engage in π-π interactions, further affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can be compared with other brominated indoles and indole derivatives:
1-(3-Bromo-1H-indol-3-yl)-2-methylpropan-1-one: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
1-(3-Chloro-1H-indol-4-yl)-2-methylpropan-1-one: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions due to the different electronegativity and size of the halogen atoms.
1-(3-Bromo-1H-indol-4-yl)-2-ethylpropan-1-one: Variation in the alkyl group, which can influence the compound’s physical properties and reactivity.
Eigenschaften
Molekularformel |
C12H12BrNO |
|---|---|
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
1-(3-bromo-1H-indol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-7(2)12(15)8-4-3-5-10-11(8)9(13)6-14-10/h3-7,14H,1-2H3 |
InChI-Schlüssel |
GANNJBJRCNZPDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=C2C(=CC=C1)NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)



![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)



